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Long-Term Safety Profile of Baricitinib

Incidence in Incidence in
Rheumatoid Arthritis

(Up to 9.3 years) [1]

Comparative
Discontinuation vs. TNFi
(RA, Real-World) [3]

Safety Event Alopecia Areata

(Up to 4 years) [2]

Patient-Years of
Exposure

14,744 PYE 2,789.7 PYE N/A

Serious Infections

2.6 per 100 PYE

2.6 per 100 PYE N/A

Herpes Zoster 3.0 per 100 PYE 1.9 per 100 PYE N/A

MACE 0.5 per 100 PYE 0 cases in N/A
extension period

Venous 0.5 per 100 PYE 0 casesin N/A

Thromboembolism extension period

(DVTIPE)

Malighancy (ex. NMSC) 1.0 per 100 PYE (after 0.2 per 100 PYE N/A

48 wks)
Non-Melanoma Skin SIR: 1.07 (95% ClI 0.1 per 100 PYE N/A

Cancer (NMSC)

0.90-1.26)
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Incidence in Incidence in Comparative
Safety Event Rheumatoid Arthritis  Alopecia Areata Discontinuation vs. TNFi
(Up to 9.3 years) [1] (Up to 4 years) [2] (RA, Real-World) [3]

Drug Maintenance N/A N/A Higher than TNFi (HR for
discontinuation: 1.76)

Discontinuation dueto  N/A N/A Lower than TNFi (HR:
Ineffectiveness 1.49)

Discontinuation dueto  N/A N/A No significant difference
Adverse Events vs. TNFi

PYE: Patient-Years of Exposure; MACE: Major Adverse Cardiovascular Events; DVT/PE: Deep Vein
Thrombosis/Pulmonary Embolism; NMSC: Non-Melanoma Skin Cancer; SIR: Standardized Incidence
Ratio; HR: Hazard Ratio; TNFi: Tumor Necrosis Factor inhibitor; N/A: Not Applicable or not reported in the

cited studies.

Key Experimental Data & Methodologies

The safety data in the table above is derived from large-scale, long-term studies. Here are the detailed

methodologies for the key experiments cited.

Integrated Long-Term Safety Analysis in Rheumatoid Arthritis [1]

¢ Objective: To report the final long-term safety data from the completed baricitinib RA clinical
development program.

¢ Study Design: Pooled analysis of data from nine phase Ill/ll/Ib clinical trials and one long-term
extension (LTE) trial.

e Population: 3,770 patients with active RA who received at least one dose of baricitinib.

o Treatment: Patients received baricitinib at various doses (1 mg to 15 mg), with most receiving the 2
mg or 4 mg dose in Phase Il and LTE trials.

¢ Duration: Median exposure of 4.6 years, with a maximum of up to 9.3 years.

o Safety Assessment: Treatment-emergent adverse events (TEAES) were summarized. Incidence
rates (IRs) per 100 patient-years at risk were calculated for adverse events of special interest (AESI),
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including serious infections, herpes zoster, MACE, DVT/PE, and malignancies. Standardized
incidence ratios (SIRs) for malignancies were calculated using age-specific data from the US SEER
database.

Real-World Comparative Effectiveness Study [3]

e Objective: To compare drug maintenance (a proxy for overall effectiveness and tolerability) of
baricitinib against alternative biological DMARDs (bDMARDS) in a real-world setting.

e Study Design: Prospective, longitudinal, observational cohort study using the Swiss Clinical Quality
Management (SCQM) registry.

e Population: 1,053 treatment courses from patients with RA initiating baricitinib, TNFi, or bDMARDs
with other modes of action (OMA).

e Exposure: Treatments initiated between Sept 2017 and June 2020.

¢ Primary Outcome: Time to all-cause discontinuation (drug maintenance). Secondary outcomes
included discontinuation due to ineffectiveness or adverse events.

o Statistical Analysis: Kaplan-Meier survival analysis and adjusted Cox proportional hazards models
to compare discontinuation rates between treatment groups, accounting for potential confounders like
age, disease duration, and line of therapy.

Long-Term Safety in Alopecia Areata from Phase lll Trials [2]

¢ Objective: To evaluate the long-term safety of baricitinib in adults with severe AA.

¢ Study Design: Integrated safety analysis of two ongoing, randomized, double-blind, placebo-
controlled Phase Il trials (BRAVE-AA1 and BRAVE-AA?2), including their long-term extension and
bridging periods.

e Population: 1,303 patients with severe AA (SALT score =50) treated with baricitinib.

e Treatment: Patients received baricitinib 1 mg, 2 mg, or 4 mg.

e Duration: Median treatment duration of 825 days (over 2 years), with a maximum of 4 years.

o Safety Assessment: TEAEs and AESIs were monitored. Incidence rates per 100 patient-years were
calculated based on the time at risk.

Mechanism of Action & Safety Signal Investigation

Understanding baricitinib's mechanism and ongoing research into its safety profile provides context for the

clinical data.
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JAK-STAT Signaling Pathway

Baricitinib is an oral, selective, and reversible inhibitor of Janus kinases (JAKSs), specifically JAK1 and

JAK2 [4]. The diagram below illustrates the JAK-STAT pathway that baricitinib modulates.

Activation

Phosphorylation

Dimerization &
Translocation

Inflammation
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Investigation of Off-Target Safety Mechanisms

The exact mechanisms behind certain safety signals (e.g., thrombosis) are not fully explained by its known

on-target effects. One study used machine learning to identify novel off-target interactions [5].

e Methodology: Two established ligand-similarity machine learning approaches (TIGER and SPIiDER)
were used to predict off-targets for baricitinib and tofacitinib related to thrombosis and viral infection.

e Experimental Validation: Predicted targets were tested using in vitro biochemical or cell-based
assays.

¢ Findings: The study confirmed previously unknown off-target interactions (e.g., baricitinib with
PDE10A and PKN2; tofacitinib with TRPM6 and PKN2). However, these were not deemed to explain
the elevated thrombosis or viral infection risk, suggesting other mechanisms are at play and
highlighting the promiscuous nature of these kinase inhibitors.

Interpretation & Research Implications

For researchers and drug development professionals, the data indicates:

e Consistency Across Indications & Time: The safety profile of baricitinib remains consistent
between its approved indications (RA and AA) and stable over long-term exposure, with no new
signals emerging in extensions up to 9.3 years [1] [2].

¢ Class-Wide Safety Considerations: The observed risks (herpes zoster, serious infections,
thrombosis) are consistent with those of other JAK inhibitors, as noted in class-wide boxed warnings
[6] [5].

¢ Real-World Performance: Baricitinib shows higher drug maintenance compared to TNFi in RA,
primarily due to lower discontinuation for ineffectiveness, with no significant difference in
discontinuation due to adverse events [3]. This suggests its benefit-risk profile is favorable in a real-
world clinical context.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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